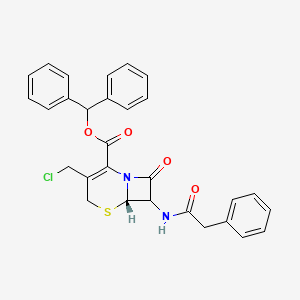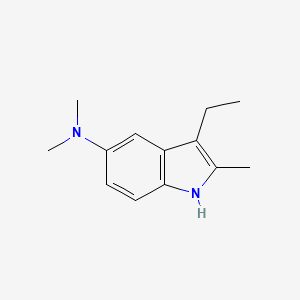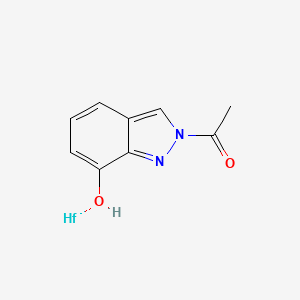
Hafnium;1-(7-hydroxyindazol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethanesulfonic acid and an indazole moiety, which contribute to its reactivity and functionality.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester typically involves the reaction of 2-acetyl-2H-indazole with trifluoromethanesulfonic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the complete formation of the desired ester.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethanesulfonic acid group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The indazole moiety can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used under controlled conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted indazole derivatives, while hydrolysis results in the formation of trifluoromethanesulfonic acid and 2-acetyl-2H-indazole.
Applications De Recherche Scientifique
1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester has several applications in scientific research, including:
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: It serves as an intermediate in the synthesis of various fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester involves its interaction with specific molecular targets. The trifluoromethanesulfonic acid group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The indazole moiety can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic Acid Esters: Other esters of trifluoromethanesulfonic acid, such as methyl trifluoromethanesulfonate and ethyl trifluoromethanesulfonate, share similar reactivity but differ in their alkyl groups.
Indazole Derivatives: Compounds like 2-methyl-2H-indazole and 2-phenyl-2H-indazole have similar core structures but lack the trifluoromethanesulfonic acid group.
Uniqueness
1,1,1-Trifluoro-methanesulfonic acid 2-acetyl-2H-indazol-7-yl ester is unique due to the combination of the trifluoromethanesulfonic acid group and the indazole moiety. This dual functionality imparts distinct reactivity and binding properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C9H8HfN2O2 |
|---|---|
Poids moléculaire |
354.66 g/mol |
Nom IUPAC |
hafnium;1-(7-hydroxyindazol-2-yl)ethanone |
InChI |
InChI=1S/C9H8N2O2.Hf/c1-6(12)11-5-7-3-2-4-8(13)9(7)10-11;/h2-5,13H,1H3; |
Clé InChI |
XEHNXEIABZVGBN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1C=C2C=CC=C(C2=N1)O.[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


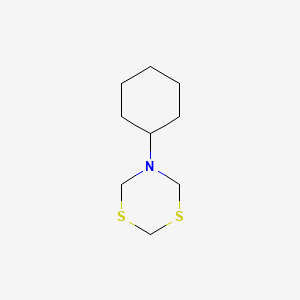
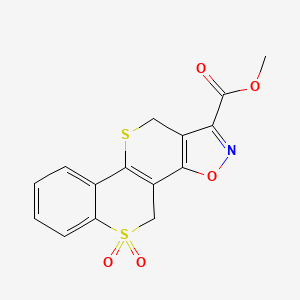
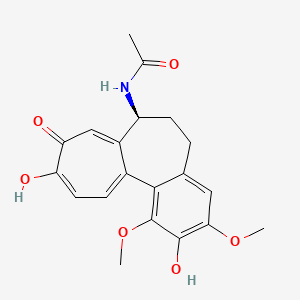

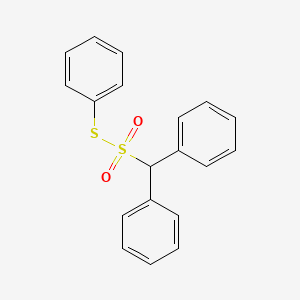
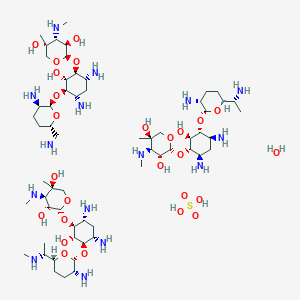
![2,3-Dihydro[1]benzofuro[2,3-d]pyridazin-4(1H)-one](/img/structure/B12812276.png)

